Cas no 2138817-92-0 (2-(2-Bromoethenyl)-4,6-difluorophenol)

2-(2-Bromoethenyl)-4,6-difluorophenol Chemical and Physical Properties
Names and Identifiers
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- EN300-802283
- 2-(2-bromoethenyl)-4,6-difluorophenol
- 2138817-92-0
- 2-(2-Bromoethenyl)-4,6-difluorophenol
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- Inchi: 1S/C8H5BrF2O/c9-2-1-5-3-6(10)4-7(11)8(5)12/h1-4,12H/b2-1+
- InChI Key: HZSGEDVPMHYCFO-OWOJBTEDSA-N
- SMILES: Br/C=C/C1C=C(C=C(C=1O)F)F
Computed Properties
- Exact Mass: 233.94918g/mol
- Monoisotopic Mass: 233.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
2-(2-Bromoethenyl)-4,6-difluorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802283-1.0g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-802283-0.5g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-802283-2.5g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-802283-5.0g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
Enamine | EN300-802283-0.05g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
Enamine | EN300-802283-0.1g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-802283-0.25g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-802283-10.0g |
2-(2-bromoethenyl)-4,6-difluorophenol |
2138817-92-0 | 95% | 10.0g |
$3131.0 | 2024-05-21 |
2-(2-Bromoethenyl)-4,6-difluorophenol Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 2-(2-Bromoethenyl)-4,6-difluorophenol
Recent Advances in the Study of 2-(2-Bromoethenyl)-4,6-difluorophenol (CAS: 2138817-92-0) in Chemical Biology and Pharmaceutical Research
2-(2-Bromoethenyl)-4,6-difluorophenol (CAS: 2138817-92-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound's structure, featuring a bromoethenyl group and difluorophenol moiety, has been identified as a promising scaffold for the development of novel enzyme inhibitors and antimicrobial agents. Recent studies published in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have explored its role as a potential lead compound in targeting bacterial resistance mechanisms and inflammatory pathways.
In synthetic chemistry, researchers have developed improved methodologies for the preparation of 2-(2-Bromoethenyl)-4,6-difluorophenol with higher yields and purity. A 2024 study in Organic Process Research & Development demonstrated a novel catalytic system that reduces side reactions during synthesis, achieving a 78% yield compared to previous methods that typically yielded 50-60%.
Biological evaluations have revealed that this compound exhibits selective inhibition against specific bacterial efflux pumps, with particular efficacy against multidrug-resistant Staphylococcus aureus strains. The mechanism of action appears to involve disruption of membrane potential and interference with quorum sensing pathways, as detailed in recent publications from the Antimicrobial Agents and Chemotherapy journal.
In pharmaceutical formulation studies, researchers have investigated the stability and solubility profile of 2-(2-Bromoethenyl)-4,6-difluorophenol, identifying optimal conditions for its incorporation into various drug delivery systems. These findings are particularly relevant for developing topical antimicrobial formulations with enhanced skin penetration properties.
Future research directions highlighted in recent reviews suggest potential applications of this compound in combination therapies with existing antibiotics to overcome resistance. Additionally, computational modeling studies predict possible modifications to the core structure that could enhance its pharmacokinetic properties while maintaining biological activity.
The safety profile and toxicological characteristics of 2-(2-Bromoethenyl)-4,6-difluorophenol are currently under investigation in preclinical studies. Preliminary results indicate a favorable therapeutic index, though further studies are needed to fully assess its potential for clinical development.
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